molecular formula C9H10BrN3 B1289319 5-bromo-N,N-dimethyl-1H-indazol-3-amine CAS No. 552331-32-5

5-bromo-N,N-dimethyl-1H-indazol-3-amine

Cat. No.: B1289319
CAS No.: 552331-32-5
M. Wt: 240.1 g/mol
InChI Key: UTLXGPHHSUKKRU-UHFFFAOYSA-N
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Description

5-bromo-N,N-dimethyl-1H-indazol-3-amine is a chemical compound with the molecular formula C9H10BrN3. It is a derivative of indazole, a bicyclic compound consisting of a benzene ring fused to a pyrazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N,N-dimethyl-1H-indazol-3-amine typically involves the bromination of N,N-dimethyl-1H-indazol-3-amine. One common method includes the reaction of N,N-dimethyl-1H-indazol-3-amine with bromine in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. Purification steps such as recrystallization or chromatography may be employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

5-bromo-N,N-dimethyl-1H-indazol-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Similar Compounds

    N,N-dimethyl-1H-indazol-3-amine: The parent compound without the bromine substitution.

    5-chloro-N,N-dimethyl-1H-indazol-3-amine: A similar compound with a chlorine atom instead of bromine.

    5-fluoro-N,N-dimethyl-1H-indazol-3-amine: A similar compound with a fluorine atom instead of bromine.

Uniqueness

5-bromo-N,N-dimethyl-1H-indazol-3-amine is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. Bromine is a larger and more polarizable atom compared to chlorine or fluorine, which can affect the compound’s interactions with biological targets and its overall pharmacokinetic properties .

Biological Activity

5-Bromo-N,N-dimethyl-1H-indazol-3-amine is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities, including anticancer properties and enzyme inhibition. This article synthesizes current research findings, case studies, and relevant data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Molecular Formula : C₉H₈BrN₃
  • Molecular Weight : 241.08 g/mol

The presence of a bromine atom and two dimethyl groups on the indazole ring contributes to its unique biological properties.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes involved in cell signaling and proliferation. Notably, it has been shown to inhibit protein kinase B (PKB), which plays a crucial role in cell survival and growth. This inhibition can lead to reduced cell proliferation and increased apoptosis in cancer cells .

Enzyme Inhibition

Research indicates that this compound inhibits several kinases, including:

  • Cyclin-dependent kinase 5 (CDK5)
  • Cyclin-dependent kinase 2 (CDK2)
  • Glycogen synthase kinase 3 (GSK-3)

These kinases are involved in critical cellular processes such as the cell cycle and apoptosis, making this compound a candidate for further investigation in cancer therapy .

Antiproliferative Activity

A study evaluated the antiproliferative effects of this compound against various human cancer cell lines using the MTT assay. The results are summarized in Table 1.

Cell LineIC50 (µM)
K562 (Chronic Myeloid Leukemia)6.57 ± 0.13
A549 (Lung Cancer)8.53 ± 2.27
PC-3 (Prostate Cancer)15.42 ± 0.15
HepG2 (Hepatoma)>50

The IC50 values represent the concentration required to inhibit cell growth by 50%. The lower the IC50 value, the more potent the compound is against that specific cell line .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies suggest that modifications to the indazole core can significantly impact biological activity. For instance, variations in substituents on the indazole ring have been correlated with changes in potency against different cancer types .

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • In Vivo Efficacy : In animal models, administration of this compound resulted in significant tumor size reduction compared to control groups, indicating its potential as an effective anticancer agent.
  • Combination Therapies : When used in combination with established chemotherapeutic agents like 5-fluorouracil, enhanced efficacy was observed, suggesting that it may help overcome resistance mechanisms in cancer cells .

Properties

IUPAC Name

5-bromo-N,N-dimethyl-1H-indazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrN3/c1-13(2)9-7-5-6(10)3-4-8(7)11-12-9/h3-5H,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTLXGPHHSUKKRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NNC2=C1C=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90626859
Record name 5-Bromo-N,N-dimethyl-1H-indazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90626859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

552331-32-5
Record name 5-Bromo-N,N-dimethyl-1H-indazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90626859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a 25 mL round-bottom flask, was added 5-bromo-1H-indazol-3-amine (2.0 g, 9432 μmol), 2.0 M iodomethane in tert-butyl methyl ether (587 μL, 9432 mmol), 1.5 g of Na2CO3, and 5 mL of DMF. The reaction mixture was heated to 80° C. for 6 hours. The reaction mixture was then diluted with 30 mL of water and extracted twice with 50 mL of EtOAc. The organic layers were combined, concentrated, and purified by a silica gel column chromatography separation on an ISOC instrument, eluting with 0-60% EtOAc in hexane to give 5-bromo-N,N-dimethyl-1H-indazol-3-amine (45 mg, 2.0% yield), MS m/z: 241 (M+1); and 5-bromo-N-methyl-1H-indazol-3-amine (550 mg, 26% yield), MS m/z: 227 (M+1).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
587 μL
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step Two

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